

physical and chemical properties of 1-Palmitoyl-2-linoleoyl-rac-glycerol

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Compound of Interest

Compound Name: 1-Palmitoyl-2-linoleoyl-rac-glycerol

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An In-depth Technical Guide to 1-Palmitoyl-2-linoleoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol is a diacylglycerol (DAG) composed of a glycerol backbone with a palmitic acid molecule at the sn-1 position and a linoleic acid molecule at the sn-2 position. As a member of the diacylglycerol family, it is an important intermediate in lipid metabolism and a key signaling molecule in various cellular processes. This technical guide provides a comprehensive overview of the physical and chemical properties of **1-Palmitoyl-2-linoleoyl-rac-glycerol**, details on its characterization, and insights into its biological relevance, distinguishing it from its more extensively studied acetylated analog, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG).

Chemical and Physical Properties

The fundamental chemical and physical properties of **1-Palmitoyl-2-linoleoyl-rac-glycerol** are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C37H68O5	[1][2]
Molecular Weight	592.9 g/mol	[1][2]
Appearance	Colorless Liquid	[3][4]
Solubility	Chloroform: slightly soluble, DMF: 10 mg/ml, Ethanol: 12.5 mg/ml, PBS:Ethanol (1:1): 500 µg/ml.	[5]
Storage Temperature	-20°C	[3][6]
Stability	≥ 2 years (under proper storage)	[5][7]

Note: Experimental values for melting and boiling points are not readily available in the reviewed literature. The provided appearance as a "colorless liquid" suggests a low melting point.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and characterization of **1-Palmitoyl-2-linoleoyl-rac-glycerol** are not extensively published. However, general methods for the analysis of diacylglycerols can be adapted.

Lipid Extraction

A common method for extracting lipids, including diacylglycerols, from biological samples is a modified Folch method.

Protocol:

- Homogenize the sample in a suitable buffer.
- Add a chloroform/methanol mixture (typically 2:1 v/v) to the homogenate and vortex thoroughly.

- Centrifuge the mixture to separate the phases.
- The lower organic phase, containing the lipids, is carefully collected.
- The solvent is evaporated under a stream of nitrogen to yield the lipid extract.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for the separation and quantification of diacylglycerol isomers.[\[8\]](#)

- Column: C18 reversed-phase column.
- Mobile Phase: An isocratic elution with acetonitrile is often effective.[\[8\]](#)
- Detection: UV detection at 205 nm can be used.[\[8\]](#)

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of diacylglycerols.[\[9\]](#) Electrospray ionization (ESI) is a commonly used ionization technique.

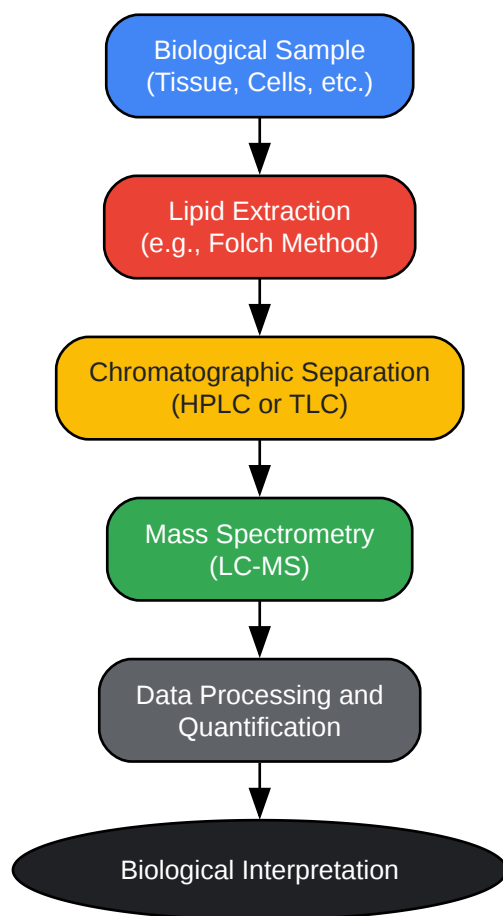
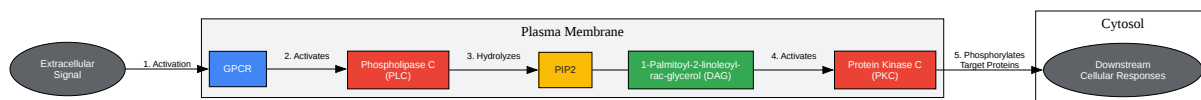
Thin-Layer Chromatography (TLC): TLC can be employed for the separation of diacylglycerols from other lipid classes. The separated lipids can then be visualized and quantified using various techniques, including spectrophotometry.[\[10\]](#)

Biological Significance and Signaling Pathways

Diacylglycerols are critical second messengers in a multitude of cellular signaling pathways. They are primarily known for their role in activating protein kinase C (PKC), which in turn regulates a wide array of cellular processes.[\[11\]](#)[\[12\]](#)

General Diacylglycerol Signaling

The generation of diacylglycerol at the cell membrane, often through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), initiates a signaling cascade.



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